molecular formula C14H26N2O4 B2870974 methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate CAS No. 1822461-82-4

methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate

Cat. No.: B2870974
CAS No.: 1822461-82-4
M. Wt: 286.372
InChI Key: XDDGBQROWLQELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate is a protected α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a piperidin-4-yl side chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery, where the Boc group enhances stability during synthetic steps . Synthesis typically involves NaBH4 reduction of precursors, achieving yields up to 80% .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h10-11,15H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGBQROWLQELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules In biology, it may be used in the study of biochemical pathways and molecular interactionsAdditionally, it is used in industrial research for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to four analogs (Table 1):

Compound Name Molecular Formula Functional Groups Key Structural Differences
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate (Target) C₁₄H₂₆N₂O₄ Boc-protected amine, methyl ester, piperidine Reference compound
Ethyl 3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoate C₁₅H₂₇NO₄ Ethyl ester, Boc-protected piperidine Boc on piperidine N; ethyl vs. methyl ester
2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid C₁₄H₂₆N₂O₄ Boc-protected amine, carboxylic acid, 1-Me-piperidine Acid vs. ester; N-methylation on piperidine
2-((tert-Butoxycarbonyl)amino)-3-(1-Boc-piperidin-4-yl)propanoic acid C₁₈H₃₂N₂O₆ Boc-protected amine and piperidine N, carboxylic acid Double Boc protection; acid vs. ester
Methyl (2S)-2-[(Boc)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate C₁₃H₂₂N₂O₅ Boc-protected amine, methyl ester, pyrrolidinone Pyrrolidinone ring vs. piperidine

Table 1 : Structural comparison of the target compound with analogs.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate (CAS No. 1822461-82-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which may influence its absorption and permeability.

The compound's biological activity is primarily attributed to its structural features, particularly the piperidine moiety and the tert-butoxycarbonyl (Boc) protecting group. These components are known to enhance binding affinity to biological targets, potentially influencing various pathways such as enzyme inhibition and receptor modulation.

2. Pharmacokinetics

  • GI Absorption : High
  • Blood-Brain Barrier (BBB) Permeability : No significant permeability, indicating limited central nervous system effects.
  • P-glycoprotein Substrate : Yes, which may affect its bioavailability and distribution.

Case Studies and Experimental Data

  • Antimicrobial Activity
    A study investigated the antimicrobial properties of similar Boc-protected amino acid derivatives. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
  • Synthesis and Yield
    The synthesis of this compound can be achieved through a multi-step process involving the alkylation of piperidine derivatives with Boc-protected amino acids. The overall yield reported in related studies was approximately 68% .
  • Enzyme Inhibition Studies
    Preliminary studies have suggested that derivatives of this compound may act as inhibitors for certain enzymes involved in metabolic pathways, although specific data on this compound is still limited .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightGI AbsorptionBBB PermeantAntimicrobial Activity
This compound272.34 g/molHighNoModerate
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate231.29 g/molHighYesSignificant
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-4-yl)acetate272.34 g/molHighNoLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.